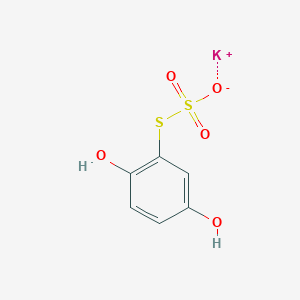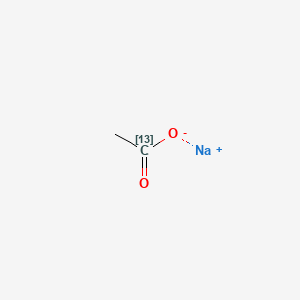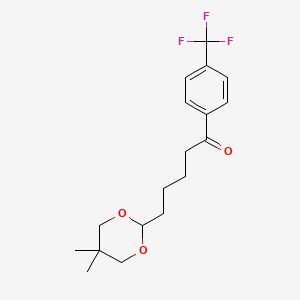![molecular formula C7H5FN2O B1343683 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 887570-99-2](/img/structure/B1343683.png)
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a fluorinated heterocyclic molecule that is of interest due to its potential applications in pharmaceuticals and materials science. The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties, making them valuable in various applications, including drug design and the synthesis of microporous materials .
Synthesis Analysis
The synthesis of related fluorinated pyrrolopyridine compounds has been achieved through various methods. For instance, a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloro-fluoronicotinic acid . Another synthesis route for 4-fluoro-1H-pyrrolo[2,3-b]pyridine from its N-oxide form has been described using the Balz-Schiemann reaction or lithium-halogen exchange . These methods highlight the versatility and regioselectivity achievable in the synthesis of fluorinated pyrrolopyridines.
Molecular Structure Analysis
The molecular structure of fluorinated pyrrolopyridines can be influenced by the presence of fluorine atoms. For example, in the synthesis of AlPO4-5 and SAPO-5 materials, the fluorine atom's position on the benzyl-pyrrolidine structure-directing agent affects the templating ability and does not seem to influence the silicon distribution in the framework . The crystal structure of related compounds, such as hexafluorotitanate(IV) salts with pyridine and methyl-substituted pyridines, has been determined by single-crystal X-ray diffraction analysis, showing the role of hydrogen bonding and π-π interactions in the formation of discrete units, chains, and layers .
Chemical Reactions Analysis
Fluorinated pyrrolopyridines can participate in various chemical reactions. For instance, the synthesis of pyrrolo[3,4-c]pyridine-based fluorophores involves a single-step procedure, and these compounds have been used as chemosensors for Fe3+/Fe2+ cations, demonstrating their reactivity and potential for application in biological systems . Additionally, the synthesis of fluorine-containing pyrazoles and pyrazolo[3,4-b]pyridines involves condensation reactions with fluorinated 1,3-diketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrrolopyridines are influenced by the presence of fluorine atoms. The photophysical properties of thieno[3,2-b]pyridine-5(4H)-one derivatives, which are structurally similar to pyrrolopyridines, are chemically tunable by the choice of functional groups on the scaffold . The presence of fluorine also enhances the selectivity and sensitivity of chemosensors, as demonstrated by pyreno[2,1-b]pyrrole derivatives in detecting fluoride ions . The crystal structure of spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivatives, which contain a fluorophenyl group, is stabilized by hydrogen bonding and π-π interactions, indicating the impact of fluorine on the molecular conformation and stability .
科学的研究の応用
Synthesis Techniques
The development and synthesis of fluorinated pyrrolopyridine compounds, including methods for regioselective fluorination, are fundamental for their applications in scientific research. For instance, the concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide using the Balz-Schiemann reaction or lithium-halogen exchange illustrates the versatility and potential for generating structurally similar compounds for various research applications (Thibault et al., 2003).
Biomedical Applications
Fluorinated pyrrolopyridines show promise in biomedical research due to their potential biological activities. For example, pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been synthesized for Fe3+/Fe2+ sensitivity, demonstrating high selectivity and application in living cell imaging (Maity et al., 2018). Additionally, the virtual screening-driven discovery of compounds with dual 5-HT6/5-HT2A receptor ligand activity and pro-cognitive properties highlights the potential of fluorinated pyrrolopyridines in developing novel therapeutics for cognitive impairments and psychiatric disorders (Staroń et al., 2019).
Chemical Reactivity and Structural Studies
Research into the chemical reactivity and structural characteristics of fluorinated pyrrolopyridines provides insights into their versatility as intermediates in organic synthesis. Studies on the synthesis of fluorinated pyrazolopyridine and pyrimidine nucleosides explore these compounds as mimetics of transition states involved in enzymatic activities, offering a basis for the design of enzyme inhibitors or probes (Iaroshenko et al., 2009).
Computational Studies and Kinase Inhibition
Docking and quantitative structure-activity relationship (QSAR) studies on fluoropyrrolopyridine derivatives as c-Met kinase inhibitors provide a computational approach to understanding the molecular basis of their inhibitory activity, leading to the design of targeted cancer therapeutics (Caballero et al., 2011).
Advanced Material Applications
The exploration of fluorinated pyrrolopyridines extends to materials science, where their unique electronic properties can be leveraged. For example, studies on the synthesis, characterization, and reactivity of fluorinated heterocycles demonstrate their potential applications in nonlinear optics and as materials for electronic devices, due to their stability and charge transfer characteristics (Murthy et al., 2017).
将来の方向性
特性
IUPAC Name |
5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOFNVDLPKFGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)F)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646434 |
Source


|
| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
CAS RN |
887570-99-2 |
Source


|
| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

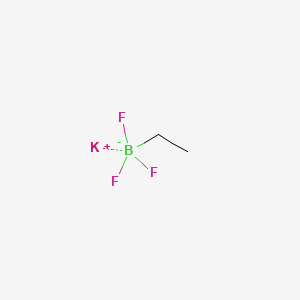
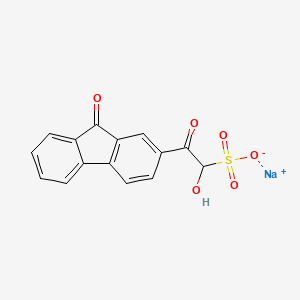
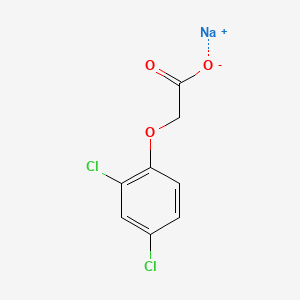
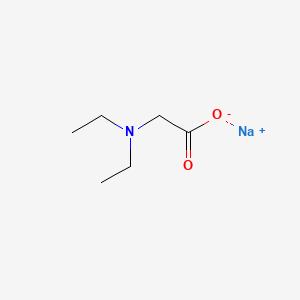

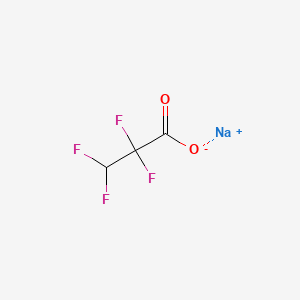
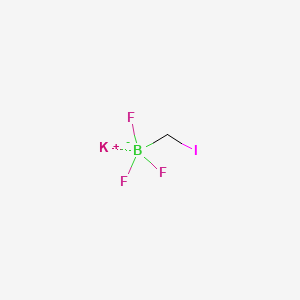
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)
